molecular formula C12H6Br2S B12593536 Azuleno[2,1-b]thiophene, 2,9-dibromo- CAS No. 647845-28-1

Azuleno[2,1-b]thiophene, 2,9-dibromo-

Cat. No.: B12593536
CAS No.: 647845-28-1
M. Wt: 342.05 g/mol
InChI Key: YLCWNEVUEMVQBZ-UHFFFAOYSA-N
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Description

Azuleno[2,1-b]thiophene, 2,9-dibromo- is a heterocyclic compound that features a fused ring system combining azulene and thiophene structures. The compound is characterized by the presence of two bromine atoms at the 2 and 9 positions of the azulene ring. This unique structure imparts distinct optical and electronic properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azuleno[2,1-b]thiophene derivatives, including the 2,9-dibromo variant, can be synthesized through the cycloaddition of azulenylalkynes with elemental sulfur. The reaction typically proceeds in moderate to good yields under controlled conditions. For instance, the reaction of azulenylalkynes with an aryl substituent and elemental sulfur can yield the corresponding azuleno[2,1-b]thiophenes . Additionally, decarboxylation of azuleno[2,1-b]thiophene derivatives with ester functions can be achieved using 100% phosphoric acid .

Industrial Production Methods

While specific industrial production methods for Azuleno[2,1-b]thiophene, 2,9-dibromo- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Azuleno[2,1-b]thiophene, 2,9-dibromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 2 and 9 positions can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.

    Cycloaddition: The fused ring system allows for cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azuleno[2,1-b]thiophene derivatives, which can exhibit different optical and electronic properties based on the introduced functional groups.

Mechanism of Action

The mechanism of action of Azuleno[2,1-b]thiophene, 2,9-dibromo- involves its interaction with molecular targets and pathways within biological systems. The compound’s fused ring system and bromine substituents contribute to its ability to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Azuleno[2,1-b]thiophene: The parent compound without bromine substituents.

    Azuleno[2,1-b]thiophene, 2-bromo-: A mono-brominated derivative.

    Azuleno[2,1-b]thiophene, 2,9-dichloro-: A dichlorinated derivative with chlorine atoms instead of bromine.

Uniqueness

Azuleno[2,1-b]thiophene, 2,9-dibromo- is unique due to the presence of two bromine atoms, which significantly influence its electronic properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

647845-28-1

Molecular Formula

C12H6Br2S

Molecular Weight

342.05 g/mol

IUPAC Name

2,9-dibromoazuleno[2,1-b]thiophene

InChI

InChI=1S/C12H6Br2S/c13-10-6-9-7-4-2-1-3-5-8(7)11(14)12(9)15-10/h1-6H

InChI Key

YLCWNEVUEMVQBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C(C3=C2C=C(S3)Br)Br)C=C1

Origin of Product

United States

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